molecular formula C24H20ClFN2O2 B11218306 5-(2-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11218306
M. Wt: 422.9 g/mol
InChI Key: JTEQEMVOLOOFEG-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines This compound is characterized by its unique structural features, which include a chlorophenyl group, an ethoxy group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Formation of the Benzoxazine Ring: The benzoxazine ring is formed by the cyclization of an appropriate phenol derivative with an amine.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction using an ethyl halide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

    Hydrolysis: Hydrolysis can be carried out using acids or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

5-(2-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its unique chemical properties and reactivity.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. It may act as a lead compound for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to changes in biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)-7-methoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(2-Chlorophenyl)-7-ethoxy-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    5-(2-Fluorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 5-(2-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of structural elements, which confer distinct chemical properties and potential applications. The presence of both chlorophenyl and fluorophenyl groups, along with the ethoxy group, makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C24H20ClFN2O2

Molecular Weight

422.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20ClFN2O2/c1-2-29-22-9-5-7-18-21-14-20(15-10-12-16(26)13-11-15)27-28(21)24(30-23(18)22)17-6-3-4-8-19(17)25/h3-13,21,24H,2,14H2,1H3

InChI Key

JTEQEMVOLOOFEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)F)C5=CC=CC=C5Cl

Origin of Product

United States

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